molecular formula C6H6OS B3375782 3-Thiopheneacetaldehyde CAS No. 114633-95-3

3-Thiopheneacetaldehyde

Cat. No.: B3375782
CAS No.: 114633-95-3
M. Wt: 126.18 g/mol
InChI Key: CKCMNYDVHYXJDG-UHFFFAOYSA-N
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Description

3-Thiopheneacetaldehyde is an organic compound that belongs to the family of thiophene derivatives. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom and four carbon atoms, and an aldehyde functional group attached to the third carbon of the thiophene ring. The molecular formula of this compound is C6H6OS, and it has a molecular weight of 126.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thiopheneacetaldehyde can be synthesized through several methods. One common method involves the oxidation of thiophene-3-ethanol using Dess-Martin periodinane in dichloromethane under an inert atmosphere at room temperature . The reaction mixture is stirred for a specific period, and the product is purified through column chromatography.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve continuous flow reactors to enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 3-Thiopheneacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Thiopheneacetaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways, leading to its diverse applications in chemistry and biology .

Comparison with Similar Compounds

Uniqueness: 3-Thiopheneacetaldehyde is unique due to the specific positioning of the aldehyde group on the thiophene ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

2-thiophen-3-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c7-3-1-6-2-4-8-5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCMNYDVHYXJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556437
Record name (Thiophen-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114633-95-3
Record name (Thiophen-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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